Benzene, [(3-butynyloxy)methyl]-
Description
Strategic Significance of Benzylic Ether Derivatives Bearing Terminal Alkyne Functionalities
Benzylic ethers are widely used as protecting groups for alcohols due to their stability under various reaction conditions and their selective removal through methods like catalytic hydrogenation. youtube.comorganic-chemistry.orgyoutube.com The benzyl (B1604629) group can be cleaved under mild conditions, often with high yields, ensuring the integrity of other functional groups within a complex molecule. youtube.comyoutube.com
The incorporation of a terminal alkyne into a benzylic ether framework significantly expands its synthetic potential. Terminal alkynes are prized in organic chemistry for their ability to participate in a diverse array of reactions. navimro.com These include carbon-carbon bond-forming reactions, such as the Sonogashira coupling, and the formation of heterocyclic compounds through cycloaddition reactions. navimro.com The presence of the terminal alkyne in Benzene (B151609), [(3-butynyloxy)methyl]- allows for its use in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.
Overview of Alkyne-Functionalized Molecules in Chemical Research
Alkyne-functionalized molecules are fundamental building blocks in numerous areas of chemical research, from pharmaceuticals to materials science. navimro.com The carbon-carbon triple bond of an alkyne provides a linear and rigid structural element, which can be advantageous in the design of new materials and biologically active compounds.
The reactivity of the alkyne group allows for its conversion into a variety of other functional groups. For instance, alkynes can be hydrogenated to form alkenes or alkanes, hydrated to yield ketones, and can participate in a range of pericyclic reactions. This versatility makes alkyne-containing molecules, such as Benzene, [(3-butynyloxy)methyl]-, highly sought-after intermediates in multi-step synthetic sequences.
Properties of Benzene, [(3-butynyloxy)methyl]-
The physical and chemical properties of Benzene, [(3-butynyloxy)methyl]- are dictated by its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | sigmaaldrich.com |
| CAS Number | 22273-77-4 | chemnet.comepa.gov |
| Molecular Weight | 160.21 g/mol | navimro.com |
Synthesis of Benzene, [(3-butynyloxy)methyl]-
A common and efficient method for the synthesis of benzyl ethers is the Williamson ether synthesis. youtube.com This method involves the reaction of an alcohol with a benzyl halide in the presence of a base. For the synthesis of Benzene, [(3-butynyloxy)methyl]-, 3-butyn-1-ol (B147353) would be deprotonated with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with benzyl bromide to yield the desired product.
A general reaction scheme is as follows:
Deprotonation of 3-butyn-1-ol: HC≡CCH₂CH₂OH + NaH → HC≡CCH₂CH₂O⁻Na⁺ + H₂
Nucleophilic substitution with benzyl bromide: HC≡CCH₂CH₂O⁻Na⁺ + C₆H₅CH₂Br → C₆H₅CH₂OCH₂CH₂C≡CH + NaBr
An alternative approach described in the patent literature for the synthesis of similar mixed ethers involves the acid-catalyzed reaction of two different alcohols. google.com
Research Findings and Applications
While specific research exclusively focused on Benzene, [(3-butynyloxy)methyl]- is limited, its potential applications can be inferred from the well-established chemistry of its functional groups. The terminal alkyne allows this molecule to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form 1,2,3-triazoles. The benzylic ether moiety can serve as a stable protecting group for the alcohol functionality during these transformations.
Furthermore, the alkyne can undergo various other transformations, including:
Sonogashira coupling: to form more complex aryl alkynes.
Hydroboration-oxidation: to yield aldehydes or alcohols.
Hydration: to produce ketones.
These potential reactions make Benzene, [(3-butynyloxy)methyl]- a versatile intermediate for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-ynoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSZFFOZKQBRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451628 | |
| Record name | Benzene, [(3-butynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22273-77-4 | |
| Record name | Benzene, [(3-butynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Insights of Benzene, 3 Butynyloxy Methyl
Transformations at the Terminal Alkyne Moiety
The terminal alkyne group is a highly versatile functional group that participates in a variety of chemical reactions. These reactions enable the construction of more complex molecular architectures.
The terminal alkyne of Benzene (B151609), [(3-butynyloxy)methyl]- readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org The CuAAC reaction is known for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. beilstein-journals.orgnih.gov
The reaction proceeds by the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. The resulting triazole ring is a stable, aromatic linker that can be used to connect different molecular fragments. nih.govbeilstein-journals.org This methodology has found broad applications in drug discovery, bioconjugation, and materials science. nih.govalliedacademies.orgapjonline.in
Table 1: Examples of CuAAC Reactions with Benzene, [(3-butynyloxy)methyl]- Analogues
| Alkyne Reactant | Azide Reactant | Catalyst | Solvent | Product | Yield (%) |
| Phenylacetylene | Benzyl (B1604629) azide | CuI | Cyrene™ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 88 |
| 1-Ethynyl-4-fluorobenzene | Benzyl azide | CuI | Cyrene™ | 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole | 96 |
| Propargyl alcohol | Benzyl azide | CuI | Cyrene™ | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 75 |
This table is generated based on representative data and does not reflect specific experimental results for Benzene, [(3-butynyloxy)methyl]-.
The terminal alkyne can undergo hydrofunctionalization reactions, such as hydrosilylation and hydroboration, to introduce new functional groups.
Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, typically catalyzed by transition metal complexes. sigmaaldrich.commanchester.ac.uk The regioselectivity and stereoselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions, leading to the formation of vinylsilanes. sigmaaldrich.comnih.gov For terminal alkynes, ruthenium-based catalysts can favor the formation of 1,1-disubstituted α-vinylsilanes, while platinum and rhodium catalysts often yield trans-β-vinylsilanes. sigmaaldrich.com
Hydroboration , followed by oxidation, is a well-established method for the anti-Markovnikov hydration of alkynes. masterorganicchemistry.com The reaction of a terminal alkyne with a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide, yields the corresponding aldehyde. redalyc.orgwindows.net The hydroboration step proceeds with syn-addition of the hydrogen and boron atoms to the alkyne. masterorganicchemistry.com
Table 2: Regioselectivity in Hydrosilylation of Terminal Alkynes
| Catalyst System | Major Product |
| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane (1,1-disubstituted) |
| Speier's Catalyst (H₂PtCl₆) | trans-β-vinylsilane |
| Wilkinson's Catalyst (in non-polar solvent) | cis-β-vinylsilane |
This table summarizes general trends in the hydrosilylation of terminal alkynes. sigmaaldrich.com
The alkyne functionality can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile (the alkyne) to form a six-membered ring. organic-chemistry.orgyoutube.comyoutube.com The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org
A related and more specialized cycloaddition is the hexadehydro-Diels-Alder (HDDA) reaction. wikipedia.orgnih.govwisc.edu This reaction involves the [4+2] cycloaddition of a diyne with an alkyne (the diynophile) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgumn.edu This intermediate can then be trapped by a variety of reagents to produce highly substituted aromatic compounds. nih.gov The HDDA reaction can be initiated thermally and proceeds without the need for metal catalysts or other reagents. umn.edu
The terminal alkyne provides a reactive handle for various carbon-carbon bond-forming cross-coupling reactions, significantly expanding its synthetic utility. chemrevise.orgchalmers.seyoutube.com
The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. chemistry.coach This reaction is a powerful tool for the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the halide. chemistry.coach
Other coupling reactions involving terminal alkynes include the Glaser coupling (oxidative homocoupling of two terminal alkynes) and the Hay coupling (a variation of the Glaser coupling using a copper-TMEDA complex).
Reactivity of the Benzylic Ether Linkage
The benzylic ether linkage in Benzene, [(3-butynyloxy)methyl]- also exhibits characteristic reactivity, primarily involving cleavage and rearrangement pathways.
Benzylic ethers are susceptible to cleavage under various conditions, including hydrogenolysis and treatment with strong acids. More interestingly, benzylic alkynyl ethers can undergo sigmatropic rearrangements. nih.govnih.gov Specifically, they can participate in a wikipedia.orgwikipedia.org-sigmatropic rearrangement, analogous to the Claisen rearrangement. uq.edu.au
This rearrangement typically requires thermal conditions and involves the concerted reorganization of six electrons. nih.gov In the case of benzylic alkynyl ethers, the rearrangement can be followed by an intramolecular cyclization to form substituted indanone derivatives. nih.govnih.gov The rate of this rearrangement can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Additionally, wikipedia.orgnih.gov-sigmatropic rearrangements of related N-benzyl-O-allylhydroxylamines have been reported. researchgate.net Under reducing conditions, titanocene(III) catalysis can promote the oxidation of benzylic ethers to acetals. nih.gov
Intramolecular Cyclization Reactions Involving Benzylic Ethers and Alkynes for Heterocycle Formation (e.g., 1H-Isochromene Synthesis)
The presence of both a benzylic ether and an alkyne moiety within a single molecule, such as in ortho-functionalized derivatives of Benzene, [(3-butynyloxy)methyl]-, provides a powerful platform for the synthesis of heterocyclic compounds through intramolecular cyclization. A prominent example of this reactivity is the formation of the 1H-isochromene scaffold, a core structure found in various natural products and biologically active compounds.
One effective method to induce this transformation is through electrophilic iodocyclization. nih.goviastate.edu This reaction typically proceeds by activating the alkyne's carbon-carbon triple bond with an electrophilic iodine source, such as molecular iodine (I₂), which generates an iodonium (B1229267) intermediate. nih.gov The benzylic ether oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne. The regiochemical outcome of this cyclization is highly dependent on the substitution pattern of the starting material. nih.govacs.org
The cyclization can proceed via two main pathways:
6-endo-dig: This pathway results in the formation of a six-membered ring, leading to the desired 1H-isochromene derivative. This is generally the preferred pathway for substrates bearing primary or secondary benzylic carbons. nih.goviastate.edu
5-exo-dig: This pathway leads to a five-membered ring, forming a 1-alkylidene-1,3-dihydroisobenzofuran derivative. This mode is more commonly observed when the benzylic carbon is tertiary, a phenomenon attributed to the gem-dialkyl effect. nih.govacs.org
For a derivative of Benzene, [(3-butynyloxy)methyl]-, where the alkyne is positioned ortho to the benzylic ether, the 6-endo-dig cyclization would be the expected major pathway. The reaction is typically carried out under mild conditions, often using sodium bicarbonate (NaHCO₃) as a base in a solvent like acetonitrile (B52724) (CH₃CN). nih.gov
| Reagents | Solvent | Temperature | Typical Outcome | Reference |
|---|---|---|---|---|
| I₂, NaHCO₃ | CH₃CN | 25 °C | Regioselective formation of 3-iodo-1H-isochromenes | nih.gov |
| TMSBr | Not specified | Room Temp | Metal-free synthesis of 1H-isochromenes | rsc.org |
| InI₃ | Not specified | Not specified | Regioselective 6-endo-dig cyclization | organic-chemistry.org |
Beyond iodocyclization, metal-free methods have also been developed. For instance, bromotrimethylsilane (B50905) (TMSBr) can promote the intramolecular cyclization of (o-arylethynyl)benzyl ethers to yield 1H-isochromenes at room temperature. rsc.org This approach proceeds through vinyl carbocation intermediates that are stabilized by the conjugated aryl group. rsc.org
Metal-Stabilized Propargyl Cation Reactions of Benzene Derivatives
The propargylic position in derivatives of Benzene, [(3-butynyloxy)methyl]- can be activated to form a propargyl cation. These cations are potent electrophiles but can be stabilized by adjacent transition metal complexes, allowing for controlled reactions with nucleophiles. The stabilization of benzylic cations by chromium carbonyl complexes is a well-established principle that can be extended to conjugated propargylic systems. acs.org
For example, an (arene)Cr(CO)₃ complex can significantly stabilize a propargyl cation. Such a species is generated by treating a suitable precursor, like a propargyl acetate, with a Lewis acid such as boron trifluoride. acs.org The resulting metal-stabilized cation is an ambident electrophile, meaning it has two potential sites for nucleophilic attack, leading to a propargylium-allenylium ion equilibrium. acs.org
NMR spectroscopy and computational studies have shown that for (η⁶-benzene)Cr(CO)₃-substituted propargyl cations, the charge density is higher at the propargylic position than at the allenylic position. acs.org This charge distribution influences the regioselectivity of nucleophilic attack. The reaction outcome is highly dependent on the nature of the nucleophile:
Hard nucleophiles , such as alcohols, react exclusively at the propargylic position to yield propargyl ethers. acs.org
Soft nucleophiles , such as thiols, react regioselectively at the allenylic position to give allenyl thioethers. acs.org
This reactivity provides a sophisticated method for arene side-chain functionalization, allowing for the selective synthesis of either propargyl or allenyl derivatives from a common intermediate. acs.org Another well-known method for stabilizing propargyl cations is through complexation with a dicobalt hexacarbonyl cluster, a transformation known as the Nicholas reaction. researchgate.net
Aromatic Ring Functionalization in [(3-butynyloxy)methyl]-Benzene Derivatives
Regioselective C-H Functionalization Strategies, including Asymmetric Approaches
Direct C-H functionalization is a powerful strategy for modifying aromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For derivatives of Benzene, [(3-butynyloxy)methyl]-, C-H bonds on both the aromatic ring and at the benzylic position are potential targets for functionalization.
Asymmetric C-H functionalization of benzylic ethers has been achieved with high levels of stereocontrol using chiral rhodium catalysts. acs.orgorganic-chemistry.orgnih.gov In these reactions, a rhodium carbene, generated from an aryldiazoacetate, inserts into the benzylic C-H bond. The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity. While catalysts like Rh₂(S)-DOSP)₄ have been successful in many C-H functionalization reactions, they show poor enantioselectivity with benzyl ether derivatives. acs.orgnih.gov However, excellent results have been obtained using Hashimoto's Rh₂((S)-PTTL)₄ catalyst, which can achieve both high diastereoselectivity (91–95% de) and enantioselectivity (95–98% ee). organic-chemistry.org An alternative strategy involves using a chiral auxiliary, such as (S)-lactate, on the diazoacetate, which can induce moderate to high diastereoselectivity. acs.orgnih.gov
| Strategy | Catalyst/Auxiliary | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Catalyst | Rh₂((S)-PTTL)₄ | 91-95% | 95-98% | organic-chemistry.org |
| Chiral Auxiliary | (S)-lactate | 79-88% | 68-85% | acs.orgnih.gov |
| Chiral Catalyst | Rh₂((S)-DOSP)₄ | Poor | Poor | acs.org |
In addition to functionalizing the benzylic position, the C-H bonds of the aromatic ring itself can be targeted. The ether oxygen of the [(3-butynyloxy)methyl]- group directs functionalization to the ortho positions. For example, regioselective C-H alkylation of anisole (B1667542) derivatives (which also contain an ether linkage to the benzene ring) with alkenes has been achieved using cationic scandium(III) alkyl complexes, yielding ortho-alkylation products. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The substituent already present on a benzene ring governs the reactivity and regioselectivity of further aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. libretexts.org The [(3-butynyloxy)methyl]- substituent functions as an activating group. The oxygen atom, directly attached to the benzylic carbon, can donate a lone pair of electrons into the ring through resonance. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. msu.edu This electron-donating resonance effect outweighs the inductive electron-withdrawing effect of the oxygen atom.
This activation is also directing; the increased electron density is concentrated at the ortho and para positions. Consequently, the [(3-butynyloxy)methyl]- group is an ortho-, para-director , meaning that incoming electrophiles will preferentially substitute the hydrogens at the positions adjacent (ortho) and opposite (para) to the substituent. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is fundamentally different from EAS and requires the ring to be electron-deficient. libretexts.org Therefore, the parent compound, Benzene, [(3-butynyloxy)methyl]-, which has an electron-donating group, is not susceptible to SNAr.
For SNAr to occur via the common addition-elimination mechanism, two conditions must be met:
A good leaving group (such as a halide) must be present on the ring. wikipedia.org
One or more strong electron-withdrawing groups (such as nitro groups, -NO₂) must be positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com
These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate (a Meisenheimer complex) that forms when the nucleophile adds to the ring. libretexts.org Therefore, only derivatives of Benzene, [(3-butynyloxy)methyl]-, that have been appropriately functionalized with both a leaving group and strong deactivating groups would undergo this type of reaction.
An alternative pathway for nucleophilic substitution is the elimination-addition (benzyne) mechanism . This reaction occurs under forcing conditions, typically with a very strong base like sodium amide (NaNH₂), and does not require electron-withdrawing activating groups. chemistrysteps.com The mechanism involves the elimination of H-X from an aryl halide to form a highly reactive benzyne intermediate, which is then attacked by the nucleophile. youtube.comchemistrysteps.com
Advanced Research Applications and Future Perspectives of Benzene, 3 Butynyloxy Methyl
Role as a Key Synthon in the Assembly of Complex Molecular Architectures
The utility of a molecule as a synthon is defined by its ability to be strategically incorporated into a larger, more complex structure through reliable chemical reactions. Benzene (B151609), [(3-butynyloxy)methyl]- possesses two key reactive sites: the benzene ring and the terminal alkyne. The benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups at specific positions on the ring. numberanalytics.comkhanacademy.org The reactivity of the ring can be influenced by the existing [(3-butynyloxy)methyl]- substituent. numberanalytics.com
The terminal alkyne group is particularly valuable, enabling participation in a wide range of coupling reactions. These include the Sonogashira, Glaser, and Hay couplings, as well as click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are renowned for their high efficiency and functional group tolerance, making them ideal for the construction of intricate molecular frameworks. The four-carbon chain of the butynyloxy group also provides flexibility and spatial separation between the aromatic core and the reactive alkyne terminus.
The dual functionality of Benzene, [(3-butynyloxy)methyl]- allows for orthogonal chemical strategies, where the alkyne and the aromatic ring can be modified in a stepwise manner, providing precise control over the synthesis of complex target molecules.
Integration into Polymeric and Materials Science Research (e.g., Dendrimers, Cross-linked Polymers)
In the realm of materials science, the structural characteristics of Benzene, [(3-butynyloxy)methyl]- lend themselves to the creation of novel polymers and materials with tailored properties.
Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core. The benzene ring of Benzene, [(3-butynyloxy)methyl]- can serve as a core or a branching unit in dendrimer synthesis. youtube.com The terminal alkyne provides a reactive handle for the attachment of subsequent generations of branched monomers, allowing for the controlled, layer-by-layer growth of the dendritic structure. youtube.com The resulting dendrimers can exhibit unique properties in areas such as drug delivery, catalysis, and light harvesting, stemming from their high surface functionality and defined nanoscale architecture.
Cross-linked Polymers: The terminal alkyne group of Benzene, [(3-butynyloxy)methyl]- is an excellent functional group for creating cross-linked polymer networks. Through polymerization reactions, such as those involving the alkyne, this compound can be incorporated into polymer chains. Subsequent cross-linking, for instance, via thermally or photochemically induced reactions of the alkyne or by utilizing the benzene ring, can lead to the formation of robust, three-dimensional polymer networks. These materials can have applications in coatings, adhesives, and as matrices for composite materials.
Exploration as a Chemical Probe or Scaffold in Interdisciplinary Research
The unique combination of a hydrophobic benzene ring and a reactive alkyne handle makes Benzene, [(3-butynyloxy)methyl]- a promising candidate for the development of chemical probes and scaffolds in interdisciplinary research, particularly in chemical biology.
The terminal alkyne is a bioorthogonal functional group, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property is the cornerstone of its potential use in "click chemistry" applications for labeling and tracking biomolecules. For instance, it could be incorporated into a larger molecule designed to bind to a specific protein. The alkyne then serves as a reporter tag, allowing for the attachment of a fluorescent dye or an affinity tag for visualization and isolation of the target protein.
As a scaffold, the rigid benzene core provides a defined spatial orientation for the attachment of other functional groups. By modifying the benzene ring and the alkyne terminus with different chemical moieties, libraries of compounds can be synthesized for screening in drug discovery and chemical genetics.
Computational Chemistry and Theoretical Studies on Reaction Mechanisms and Molecular Properties
Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules like Benzene, [(3-butynyloxy)methyl]- at the atomic level. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to investigate various aspects of its chemical behavior. numberanalytics.comresearchgate.netnih.gov
Reaction Mechanisms: Theoretical models can elucidate the intricate details of reactions involving this compound. numberanalytics.com For example, computational studies can predict the regioselectivity of electrophilic substitution on the benzene ring and calculate the activation barriers for reactions at the alkyne terminus. nih.gov This information is invaluable for optimizing reaction conditions and predicting the outcomes of synthetic transformations. numberanalytics.com
Molecular Properties: The electronic properties of Benzene, [(3-butynyloxy)methyl]-, such as its molecular orbital energies (HOMO and LUMO), can be calculated to understand its reactivity towards electrophiles and nucleophiles. numberanalytics.com Furthermore, computational methods can predict its conformational preferences, providing insights into its three-dimensional shape and how it might interact with other molecules, such as enzymes or receptors. nih.gov
Interactive Data Table: Computed Properties of Benzene, [(3-butynyloxy)methyl]-
| Property | Value | Source |
| Molecular Formula | C11H12O | guidechem.com |
| Molecular Weight | 160.21 g/mol | guidechem.com |
| Exact Mass | 160.088815002 Da | guidechem.com |
| XLogP3-AA | 2.1 | guidechem.com |
| Hydrogen Bond Donor Count | 0 | guidechem.com |
| Hydrogen Bond Acceptor Count | 1 | guidechem.com |
| Rotatable Bond Count | 4 | guidechem.com |
| Topological Polar Surface Area | 9.2 Ų | guidechem.com |
| Heavy Atom Count | 12 | guidechem.com |
| Complexity | 148 | guidechem.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
